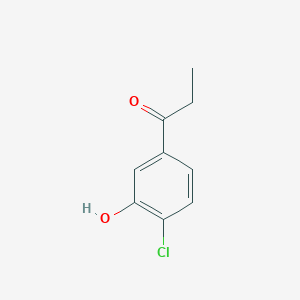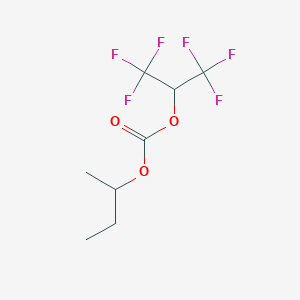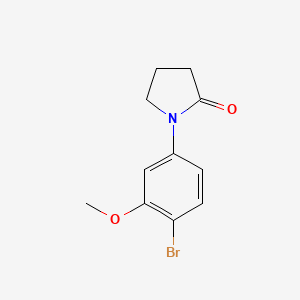![molecular formula C9H17NO2 B12083361 Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)
Ethyl 2-[(cyclopropylmethyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(cyclopropylmethyl)amino]propanoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by the presence of an ethyl ester group and a cyclopropylmethylamino group attached to a propanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For ethyl 2-[(cyclopropylmethyl)amino]propanoate, the carboxylic acid used is 2-[(cyclopropylmethyl)amino]propanoic acid, and the alcohol is ethanol. The reaction is typically carried out under reflux conditions with sulfuric acid as the catalyst.
SN2 Reaction: Another method involves the nucleophilic substitution reaction where a carboxylate ion reacts with an ethyl halide. This method requires a strong base such as sodium ethoxide to generate the carboxylate ion from the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer esterification due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Ethyl 2-[(cyclopropylmethyl)amino]propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 2-[(cyclopropylmethyl)amino]propanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: 2-[(cyclopropylmethyl)amino]propanoic acid and ethanol.
Reduction: 2-[(cyclopropylmethyl)amino]propanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 2-[(cyclopropylmethyl)amino]propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound is studied for its potential biological activities, including its role as a building block in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(cyclopropylmethyl)amino]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can be hydrolyzed by esterases, releasing the active amino acid derivative, which can then participate in further biochemical pathways.
Comparación Con Compuestos Similares
- Ethyl 3-[(cyclopropylmethyl)amino]propanoate
- Methyl 2-[(cyclopropylmethyl)amino]propanoate
- Ethyl 2-[(cyclopropylmethyl)amino]butanoate
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the cyclopropylmethyl group adds steric hindrance, affecting its reactivity and interaction with other molecules.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethyl 2-(cyclopropylmethylamino)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-6-8-4-5-8/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
DDJHZKQSOLQJTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)NCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)
![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)




